Glycin-n-amylester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylquinolin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)9-19-14-8-11(3)16-13-6-5-10(2)7-12(13)14/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUJELHIOXUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C=C(C=CC2=NC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Glycin N Amylester and Its Derivatives
Esterification Strategies for Glycin-n-amylester Synthesis
The formation of the n-amyl ester bond with the carboxyl group of glycine (B1666218) is the foundational step in synthesizing the target compound. Various methods have been developed to achieve this transformation efficiently.
Classical Esterification Techniques
Classical esterification methods remain fundamental in organic synthesis due to their reliability and the use of readily available reagents. The most common approach for amino acid esterification is the Fischer-Speier method, which involves heating the amino acid in the desired alcohol (n-amyl alcohol in this case) with a strong acid catalyst. To avoid side reactions and handle the basicity of the amino group, anhydrous acid, often generated in situ from reagents like thionyl chloride or trimethylchlorosilane, is typically used. stackexchange.com This protonates the amino group, preventing it from interfering with the esterification of the carboxylic acid. stackexchange.com
Another widely used classical technique is the Steglich esterification, which employs a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net This method is advantageous as it can be performed under mild, room temperature conditions. mdpi.comresearchgate.net The reaction proceeds by activating the carboxylic acid with DCC, which is then susceptible to nucleophilic attack by the alcohol. The process converts DCC into N,N'-dicyclohexylurea (DCU), a solid byproduct that can be removed by filtration. gcwgandhinagar.com For this synthesis, N-protected glycine, such as Boc-glycine, is often used to prevent polymerization and other side reactions. mdpi.com
| Method | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | n-Amyl alcohol, Anhydrous HCl (from SOCl₂ or TMSCl), Heat | Simple, uses inexpensive reagents; requires anhydrous conditions. | stackexchange.com |
| Steglich Esterification | N-Boc-glycine, n-Amyl alcohol, DCC, DMAP, CH₂Cl₂, Room Temperature | Mild conditions, high yields; produces solid DCU byproduct. | mdpi.comresearchgate.netgcwgandhinagar.com |
Enzymatic Esterification Approaches
Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis. Lipases are commonly employed for esterification reactions due to their stability in organic solvents and broad substrate specificity. Immobilized Candida antarctica lipase (B570770) B (CAL-B) is a prominent biocatalyst used for the synthesis of esters, including the formation of ethyl linolenate from linolenic acid and ethanol (B145695) in hexane. whiterose.ac.uk Similar principles can be applied to the synthesis of this compound.
Research on the synthesis of amyl levulinate has demonstrated the effectiveness of immobilized lipase in a solvent-free system, achieving high conversion rates under optimized conditions of temperature and reactant molar ratios. acs.org In the context of amino acid esters, enzymatic reactions can be chemoselective. For instance, in reactions involving substrates with both amine and hydroxyl groups, lipases like Chirazyme L-2 can preferentially catalyze amidation over esterification, but the conditions can be tuned to favor one over the other. pu-toyama.ac.jp The use of enzymes provides benefits such as mild reaction conditions, reduced energy consumption, and easy reusability of the biocatalyst. acs.org
Novel Catalytic Systems in Ester Synthesis
Recent advancements have introduced novel catalytic systems that provide efficient and often stereoselective routes to glycine ester derivatives. Organocatalysis, for example, has been used to access chiral nonracemic α-arylglycine esters through a one-pot domino reaction involving Knoevenagel condensation, asymmetric epoxidation, and ring-opening esterification. nih.govacs.org
Furthermore, new metal-based catalytic systems have been developed. A notable example involves a tetrazine-based catalyst (3,6-dichloro-1,2,4,5-tetrazine) with zinc acetate (B1210297) as an additive, which effectively catalyzes the synthesis of N-aryl-α-arylated glycine ester derivatives under mild, ambient conditions. rsc.orgrsc.org These modern catalytic approaches are valued for their high efficiency, atom economy, and ability to construct complex derivatives from simple precursors. rsc.org
Advanced Amidation and Derivatization Routes
Once this compound is synthesized, its amino group serves as a key handle for further functionalization through N-alkylation and N-acylation, leading to a diverse array of derivatives.
N-Alkylation and N-Acylation Methodologies
N-Alkylation of the glycine ester can be achieved through several modern synthetic strategies.
Phase-Transfer Catalysis: This method involves the alkylation of a Schiff base of the glycine ester, such as the N-(diphenylmethylene) derivative, using an alkyl halide. organic-chemistry.org The reaction is performed in a biphasic system with a base and a phase-transfer catalyst, often a chiral one derived from Cinchona alkaloids, to achieve high enantioselectivity. organic-chemistry.orgorganic-chemistry.org
Reductive Amination: This technique uses reagents like sodium triacetoxyborohydride (B8407120) to N-alkylate amino acid esters and is considered a convenient alternative to the often problematic use of sodium cyanoborohydride. researchgate.net
"Borrowing Hydrogen" Catalysis: A sustainable approach for N-alkylation uses alcohols as alkylating agents with ruthenium or iridium catalysts. nih.govd-nb.info This atom-economic process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amino ester that is subsequently reduced, with water being the only byproduct. researchgate.netnih.gov
Visible-Light Photoredox Catalysis: This emerging field allows for the α-C(sp³)–H alkylation of N-arylated glycine derivatives using alkyl radical precursors under visible light, providing access to unnatural amino acids. organic-chemistry.orgmdpi.com
| Method | Key Reagents/Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst | N-(diphenylmethylene) glycine tert-butyl ester, Alkyl halides | High enantioselectivity (94–99% ee). | organic-chemistry.org |
| Reductive Amination | Sodium triacetoxyborohydride | Amino acid methyl esters, Aldehydes/Ketones | Convenient and efficient. | researchgate.net |
| Borrowing Hydrogen | Ruthenium or Iridium complexes | Amino acid esters, Alcohols | Atom-economic, produces only water as byproduct. | researchgate.netnih.govd-nb.info |
| Visible-Light Photoredox Catalysis | Ru(bpy)₃Cl₂, Eosin Y | N-arylated glycine derivatives, Alkyl bromides/ethers | Mild conditions, good functional group tolerance. | mdpi.comresearchgate.net |
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is a crucial step in peptide synthesis and for producing N-acyl amino acid derivatives, which have biological significance. nih.gov
Selective Acylation: Methods have been developed for the highly selective N-terminal acylation of peptides and proteins with a specific Gly-His tag sequence using acylating agents like 4-methoxyphenyl (B3050149) esters. nih.gov
Amidocarbonylation: N-acetylglycine can be synthesized from paraformaldehyde, acetamide, and carbon monoxide using a cobalt-containing catalyst. google.com This highlights a route to N-acyl glycine derivatives directly from simple precursors. google.com
Selective Functionalization of the Amide Bond
While the primary focus is often on the N-H bond, advanced methodologies also allow for the selective functionalization at the α-carbon of the glycine ester backbone. This modification is critical for creating non-proteinogenic amino acids.
A copper-catalyzed method enables the direct α-functionalization of glycine derivatives by introducing aryl, vinyl, or alkynyl groups. pnas.orgcapes.gov.br This reaction proceeds by generating an electrophilic glycine intermediate in situ, which is then intercepted by a nucleophile. pnas.org
More recently, a unified approach for the chemoselective α-functionalization of amides (which would include N-acyl glycine esters) has been developed using an umpolung strategy. acs.org By treating an amide with a hypervalent iodine reagent and triflic anhydride, the α-position is rendered electrophilic. This allows for the direct introduction of a wide range of heteroatom nucleophiles (oxygen, nitrogen, sulfur, and halogens) under mild conditions. acs.org This method shows high chemoselectivity, tolerating other carbonyl groups like esters within the same molecule. acs.org
Solid-Phase Synthesis Protocols for Oligomers Containing this compound Moieties
The assembly of oligomers incorporating N-substituted glycine units, such as those derived from this compound, is efficiently achieved using solid-phase synthesis, most notably through the "submonomer" method. This technique is fundamental to the synthesis of peptoids, which are oligo-N-substituted glycines. The protocol allows for the iterative and modular construction of oligomers on a solid support, such as a Rink amide resin. researchgate.net
The process involves a two-step cycle for each monomer addition:
Acylation: The free amine on the solid support is acylated, typically using a haloacetic acid like bromoacetic acid, activated with a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC). researchgate.net
Displacement: The resulting α-haloacetyl group is then subjected to nucleophilic substitution by a primary amine. To incorporate a this compound moiety, n-amylamine would be used as the nucleophile in this step. This reaction introduces the desired side chain onto the glycine nitrogen.
This cycle is repeated to build the oligomer sequence. For N-aryl glycine monomers, which are less nucleophilic, the displacement step can be sluggish. Rate acceleration can be achieved by adding halophilic silver salts, like silver perchlorate (B79767) (AgClO₄), which facilitate bromide abstraction. researchgate.net A similar iterative approach is used for "peptidines," which are oligomers of glycine-derived amidines, demonstrating the versatility of solid-phase methods for creating diverse glycine-based oligomers. rsc.orgnih.govlsu.edu
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1. Acylation | Activation of a haloacetic acid and coupling to the resin-bound amine. | Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC) | researchgate.net |
| 2. Displacement | Nucleophilic substitution of the halide with a primary amine to introduce the side chain. | Primary amine (e.g., n-amylamine), Base (e.g., Et₃N) | beilstein-journals.org |
| (Optional) Acceleration | Used for weakly nucleophilic amines (e.g., anilines). | Silver salts (e.g., AgClO₄) | researchgate.net |
| Cleavage | Release of the final oligomer from the solid support. | Trifluoroacetic acid (TFA) cocktail | researchgate.net |
Stereoselective Synthesis of Chiral this compound Derivatives
Creating chiral derivatives of this compound with specific stereochemistry at the α-carbon is a significant challenge due to the lack of inherent chirality in the glycine backbone. Chemists have developed several powerful strategies to overcome this, which can be classified into asymmetric alkylation and Michael additions, chiral auxiliary-mediated methods, and enantioselective catalysis.
Asymmetric Alkylation and Michael Addition Reactions
Asymmetric alkylation and Michael addition reactions introduce new C-C bonds at the α-position of a glycine precursor with control over the resulting stereochemistry.
Asymmetric Alkylation involves the generation of a glycine enolate equivalent which then reacts with an electrophile. To control the stereoselectivity, a chiral environment is created, often using a chiral phase-transfer catalyst or by complexing the glycine derivative to a chiral ligand. For instance, the alkylation of N-unprotected amino acid esters can be achieved using a biomimetic catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid. researchgate.net A well-established method involves the alkylation of a nickel(II) complex of a Schiff base formed between glycine and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. This complex creates a rigid structure that shields one face of the enolate, directing the approach of the alkylating agent.
Asymmetric Michael Addition is the conjugate 1,4-addition of a glycine nucleophile to an α,β-unsaturated compound. This reaction is a powerful tool for forming glutamic acid derivatives and other complex amino acids. preprints.orgmdpi.com High diastereoselectivity can be achieved in the addition of a chiral Ni(II) complex of a glycine Schiff base to chiral α,β-unsaturated acceptors derived from oxazolidinones. acs.org This "double asymmetric" reaction, where both the nucleophile and acceptor are chiral, can lead to exceptionally high stereocontrol (>98% de). acs.org Another approach utilizes organocatalysis, where phosphines can catalyze the Michael-type addition of N-arylidene-α-amino acid esters to activated alkenes. preprints.orgmdpi.com
| Reaction Type | Glycine Substrate | Key Reagent/Catalyst | Electrophile/Acceptor | Stereocontrol Method | Reference |
|---|---|---|---|---|---|
| Alkylation | Glycine Schiff Base-Ni(II) Complex | (S)-2-[(N-alkylprolyl)amino]benzophenones | Alkyl Halides | Chiral Ligand | |
| Alkylation | N-unprotected amino acid ester | Chiral Aldehyde / Pd / Lewis Acid | Benzyl Alcohols | Biomimetic Catalysis | researchgate.net |
| Michael Addition | N-Arylidene-α-amino acid ester | Phosphine (B1218219) (organocatalyst) | Alkyl Acrylates | Catalyst Control (Achiral) | preprints.orgmdpi.com |
| Michael Addition | Glycine Schiff Base-Ni(II) Complex | Non-chelating organic base | Chiral Enoyl-Oxazolidinones | Double Asymmetric Synthesis | acs.org |
Chiral Auxiliary-Mediated Transformations Involving Glycine Precursors
A chiral auxiliary is a stereogenic group that is temporarily attached to the glycine substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.
One of the most classic examples is the Schöllkopf method . wikipedia.org In this approach, a dipeptide from glycine and a chiral auxiliary, typically (R)-valine, is cyclized to form a 2,5-diketopiperazine. This is then converted to a bis-lactim ether. Deprotonation at the glycine unit creates a planar carbanion, where one face is sterically shielded by the isopropyl group of the valine auxiliary. Subsequent alkylation occurs with high stereoselectivity (often >95% ee) from the less hindered face. wikipedia.org
Another widely used class of auxiliaries is the Evans oxazolidinones . uwindsor.ca Glycine can be acylated onto a chiral oxazolidinone, derived from an amino alcohol like valinol or phenylalaninol. The resulting N-acyl oxazolidinone can be enolized, and the bulky substituent on the auxiliary directs the approach of electrophiles, such as alkyl halides, leading to highly diastereoselective alkylation. wikipedia.orguwindsor.ca
Similarly, amides derived from pseudoephedrine can serve as effective chiral auxiliaries. The enolates of these amides are formed and alkylated with high diastereoselectivity. harvard.edu The auxiliary can be cleaved under acidic or basic conditions.
| Chiral Auxiliary | Key Intermediate | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| (R)-Valine | Bis-lactim ether of a diketopiperazine | Alkylation | Steric shielding by the valine side chain directs alkylation. High ee (>95%) is achievable. | wikipedia.org |
| Oxazolidinones | N-Acyl oxazolidinone | Alkylation, Aldol (B89426) reactions | Auxiliary directs electrophile approach. Establishes two contiguous stereocenters in aldol reactions. | wikipedia.orguwindsor.ca |
| Pseudoephedrine | N-Acyl pseudoephedrine amide | Alkylation | Highly diastereoselective alkylations. Auxiliary is a readily available commodity chemical. | harvard.edu |
| (R)-BINOL | Chiral glycine-BINOL derivative | Alkylation | Axially chiral auxiliary. Achieves diastereomeric excess of 69-86%. | wikipedia.org |
Enantioselective Catalysis in the Formation of this compound Stereoisomers
Enantioselective catalysis offers an atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. Transition metal catalysis is particularly prominent in this area.
A powerful strategy for synthesizing chiral α-amino acids is the asymmetric hydrogenation of α-imino esters . These substrates can be prepared from this compound. The C=N bond is hydrogenated using a chiral transition metal catalyst, typically based on rhodium, iridium, or nickel, complexed with a chiral phosphine ligand. acs.orgnih.gov For example, nickel-catalyzed hydrogenation of N-aryl imino esters using a P-stereogenic dialkyl phosphine ligand (BenzP*) can afford chiral α-aryl glycines with high yields and enantioselectivities up to 98% ee. acs.orgnih.gov
Another emerging area is the copper-catalyzed asymmetric C(sp³)-H functionalization of glycine derivatives. In this method, a copper salt and a chiral phosphine ligand (e.g., (S)-Phanephos) form a catalyst that can mediate the stereoselective coupling of the glycine α-carbon with various partners, such as those derived from oxime esters to achieve cyanoalkylation. nih.gov
Organocatalysis also provides routes to chiral glycine derivatives. For example, the enantioselective Steglich rearrangement of oxazolyl carbonates derived from glycine can be catalyzed by chiral 4-(dimethylamino)pyridine (DMAP) analogs to create α,α-disubstituted amino acids with excellent enantioselectivity (up to 95% ee). nih.gov
| Catalytic Method | Metal/Catalyst | Chiral Ligand/Motif | Substrate | Product Type | Reported ee | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Nickel | BenzP* (P-stereogenic phosphine) | N-Aryl α-Imino Ester | Chiral α-Aryl Glycine | up to 98% | acs.orgnih.gov |
| Asymmetric Hydrogenation | Iridium | MaxPHOX | N-Alkyl Imines | Chiral Amine | up to 94% | nih.gov |
| Asymmetric C-H Functionalization | Copper | (S)-Phanephos | N-Aryl Glycine Ester | Chiral Cyanoalkylated Glycine | up to 80% | nih.gov |
| Steglich Rearrangement | Organocatalyst | TADMAP (Chiral DMAP analog) | Oxazolyl Carbonate | Chiral α,α-Disubstituted Amino Acid | up to 95% | nih.gov |
Computational and Theoretical Investigations of Glycin N Amylester
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, provide detailed insights into molecular structure, stability, and reactivity. aip.org
The electronic structure of an amino acid ester like Glycin-n-amylester is key to its chemical behavior. Quantum chemical methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the distribution of electrons within the molecule. aip.org These calculations determine the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Analysis of the electronic structure also involves characterizing the nature of chemical bonds and the distribution of partial charges on each atom. This information helps in identifying reactive sites, understanding intermolecular interactions, and predicting the molecule's dipole moment. For instance, studies on glycine (B1666218) and its methyl ester have utilized these methods to understand the effects of esterification on the molecule's electronic properties. nih.govacs.org
Illustrative Data for Glycine Methyl Ester Electronic Properties Due to the lack of specific published data for this compound, the following table presents calculated electronic properties for Glycine Methyl Ester (OMG), a smaller analogue. The data is derived from ab initio electron propagator theory studies. aip.org
| Property | Conformer OMG1 | Conformer OMG2 | Conformer OMG3 | Conformer OMG4 |
| Relative Energy (kcal/mol) | 0.00 | 0.15 | 2.70 | 3.29 |
| Dipole Moment (Debye) | 2.21 | 2.39 | 1.03 | 0.28 |
| First Vertical IE (eV) | 9.24 | 9.22 | 9.47 | 9.53 |
Table 1: Calculated relative energies, dipole moments, and first vertical ionization energies (IEs) for different conformers of O-methylglycine (Glycine Methyl Ester) using B3LYP/6-311++G(d,p) level of theory. aip.org
Molecules with rotatable bonds, such as this compound, can exist in multiple three-dimensional arrangements known as conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs the transitions between them. acs.org This "energy landscape" is critical for understanding a molecule's flexibility, its predominant shapes in different environments, and how it interacts with other molecules. nih.gov
Computational methods can systematically rotate the flexible bonds (dihedral angles) of the molecule and calculate the energy of each resulting geometry. This process identifies low-energy, stable conformers and the energy barriers that separate them. Studies on glycine and its derivatives have shown that intramolecular hydrogen bonds, for example between the amino group and the carbonyl oxygen, can significantly stabilize certain conformations. researchgate.net
Illustrative Data for Glycine Methyl Ester Conformational Analysis The following table presents data from ab initio molecular orbital calculations on different conformations of Glycine Methyl Ester, highlighting the relative energies and key dihedral angles. researchgate.net
| Conformer ID | Relative Energy (kJ/mol) | Dihedral Angle τ1 (O=C-C-N) | Dihedral Angle τ2 (C-C-N-H1) |
| I | 0.0 | 180.0° | 180.0° |
| II | 2.5 | 180.0° | 60.0° |
| III | 12.1 | 0.0° | 180.0° |
| IV | 13.0 | 0.0° | 60.0° |
Table 2: Relative energies and defining dihedral angles for four planar conformers of Glycine Methyl Ester calculated at the 4-21G level of theory. Conformer I represents the most stable, fully extended form. researchgate.net
Quantum chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. epa.gov A key reaction for an ester is hydrolysis, the cleavage of the ester bond by water. researchgate.net Computational models can map the entire reaction pathway from reactants to products, identifying the high-energy transition state that controls the reaction rate. libretexts.org
By calculating the energy of the transition state relative to the reactants, one can determine the activation energy barrier. A lower activation energy implies a faster reaction. These calculations can compare different possible mechanisms, such as acid-catalyzed versus base-catalyzed hydrolysis, to determine the most favorable pathway under specific conditions. science.gov While specific transition state data for this compound is not available, the principles derived from studies on simpler esters like methyl formate (B1220265) provide a solid conceptual basis. researchgate.net
Illustrative Data for Ester Hydrolysis This table provides conceptual activation free energy values for ester hydrolysis, a key reaction type for this compound. The values are based on general findings for simple esters in aqueous solution.
| Reaction Type | Typical Activation Free Energy (ΔG‡) (kcal/mol) |
| Neutral Hydrolysis in Water | 21 - 28 |
| Acid-Catalyzed Hydrolysis | Lower than neutral |
| Base-Catalyzed Hydrolysis | Significantly lower than neutral |
Table 3: Representative range of activation free energies for the hydrolysis of simple carboxylic esters. The exact values depend on the specific ester and reaction conditions. researchgate.net
Conformational Analysis and Energy Landscapes
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for studying large systems, such as a solute molecule in a solvent or a ligand interacting with a protein receptor. rsc.org
The behavior of this compound in a biological environment is governed by its interactions with surrounding molecules, particularly water. MD simulations can model a single this compound molecule surrounded by a large number of explicit water molecules. nih.gov By calculating the forces between all atoms and integrating Newton's equations of motion, the simulation tracks the trajectory of every particle.
This approach allows for the detailed study of solvation shells—the layer of water molecules immediately surrounding the solute. aip.org Analysis of these simulations can yield properties like radial distribution functions, which describe the probability of finding a water molecule at a certain distance from a specific atom on the solute. This reveals the strength and structure of hydrogen bonds and other non-covalent interactions between the ester and the solvent, which are crucial for its solubility and stability. rug.nlmdpi.com
Illustrative Data from MD Simulations of Glycine in Water The following table illustrates the type of data obtained from MD simulations, showing the coordination numbers of water molecules around different functional groups of a zwitterionic glycine molecule in aqueous solution.
| Functional Group | Coordination Number (Water Molecules) |
| Ammonium (-NH3+) | 4 - 5 |
| Carboxylate (-COO-) | 4 - 6 |
| Alkyl (-CH2-) | Variable (less structured) |
Table 4: Typical number of water molecules in the first solvation shell of the functional groups of glycine, as determined from the integration of radial distribution functions from MD simulations. aip.org
Amino acid esters can potentially act as ligands for various biological receptors. MD simulations are a key tool for investigating the mechanisms of ligand-receptor binding. nih.gov The process involves the ligand approaching the receptor's binding site, adopting a specific conformation (the "binding pose"), and forming non-covalent interactions that stabilize the complex.
A conceptual framework for this process involves two primary models: "induced fit," where the binding of the ligand causes a conformational change in the receptor, and "conformational selection," where the receptor already exists in an ensemble of conformations, and the ligand preferentially binds to and stabilizes a pre-existing active conformation.
MD simulations can explore these mechanisms by simulating the behavior of the ligand and receptor in an aqueous environment. These simulations can help identify the key amino acid residues in the receptor that interact with the ligand, calculate the free energy of binding, and visualize the dynamic changes that occur upon complex formation. researchgate.netnih.govresearchgate.net Although no specific studies of this compound binding a receptor are available, the principles are well-established from extensive research on other ligand-receptor systems.
Diffusion and Transport Phenomena at the Molecular Level
Currently, there is a notable absence of specific computational and theoretical research focused on the diffusion and transport phenomena of this compound at the molecular level within the reviewed scientific literature. While extensive research exists on the parent amino acid, glycine, including its transport across biological membranes by specific transporters and its diffusion in aqueous solutions, this body of work does not extend to its n-amyl ester derivative.
Investigations into glycine transport have identified specific carrier proteins, such as GlyT1 and GlyT2, which are responsible for the re-uptake of glycine in the central nervous system. nih.govnih.gov Molecular dynamics simulations have been employed to understand the interaction of glycine with these transporters, including the binding of sodium and chloride ions that facilitate the transport process. nih.govnih.gov These studies have provided detailed insights into the conformational changes of the transporters and the energetic landscapes of glycine binding and translocation.
Furthermore, computational models have been developed to study the diffusion of glycine in various environments. For instance, molecular dynamics simulations have been used to determine the diffusion coefficient of glycine in aqueous solutions and to understand how factors like concentration and the presence of other ions affect its movement. nih.govarxiv.orgresearchgate.net These studies often explore the hydration of the glycine zwitterion and its tendency to form clusters, which influences its diffusive properties. rsc.orgarxiv.org
Research has also delved into the adsorption and transport of amino acids at interfaces, such as between a liquid and a solid surface, which is relevant for applications like liquid chromatography. rsc.org These computational studies analyze the role of different amino acid side chains in their interaction with various surfaces.
However, the esterification of glycine's carboxyl group with n-amyl alcohol to form this compound introduces significant changes to its physicochemical properties. The presence of the bulky, nonpolar n-amyl group would drastically alter its size, shape, and polarity compared to glycine. Consequently, its mechanisms of diffusion and transport would be fundamentally different. It is unlikely to be recognized by the specific glycine transporters and its diffusion would be governed by different intermolecular interactions.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei within a molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary structural information, complex molecules or those with overlapping signals often require multi-dimensional NMR experiments for complete assignment. emerypharma.com Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing the covalent framework of Glycine (B1666218) n-amyl ester. oxinst.comresearchgate.net
¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For Glycine n-amyl ester, a COSY spectrum would reveal correlations between the protons of the amyl chain: H-1' with H-2', H-2' with H-3', H-3' with H-4', and H-4' with the terminal methyl protons at H-5'. It would also confirm the absence of coupling between the isolated α-methylene protons (H-2) of the glycine core and the protons of the amyl group. oxinst.com
HSQC/HMQC: Heteronuclear correlation experiments like HSQC map direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its corresponding, and often more easily assigned, proton.
HMBC: The Heteronuclear Multiple Bond Correlation experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon, C-1) and for linking molecular fragments. For instance, a correlation between the α-protons (H-2) and the carbonyl carbon (C-1), and between the H-1' protons of the amyl group and the carbonyl carbon (C-1), would definitively confirm the ester linkage.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Glycine n-amyl ester, based on established values for similar glycine esters. chemicalbook.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity | J-Coupling (Hz) |
| 1. Carbonyl | - | ~171.0 | - | - |
| 2. α-Carbon | ~3.93 | ~42.0 | Singlet | - |
| 1'. O-CH₂ | ~4.30 | ~66.0 | Triplet | ~6.7 |
| 2'. CH₂ | ~1.65 | ~28.0 | Quintet | ~7.0 |
| 3'. CH₂ | ~1.35 | ~22.0 | Multiplet | - |
| 4'. CH₂ | ~1.35 | ~25.0 | Multiplet | - |
| 5'. CH₃ | ~0.90 | ~14.0 | Triplet | ~7.3 |
Solid-state NMR (ssNMR) provides invaluable insights into the structure, polymorphism, and dynamics of molecules in the condensed phase. wikipedia.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. escholarship.org For Glycine n-amyl ester, ssNMR could be used to:
Characterize Polymorphs: Glycine itself is known to exist in different crystalline polymorphs (α, β, γ), each with a unique ssNMR fingerprint. escholarship.org Similarly, Glycine n-amyl ester may exhibit polymorphism, which could be identified and characterized by distinct chemical shifts and line shapes in its ¹³C ssNMR spectra.
Probe Molecular Packing: Techniques like Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances, for instance, between an isotopically labeled nitrogen (¹⁵N) in the amine group and a labeled carbon (¹³C) in the carbonyl group, providing constraints on molecular conformation and packing in the crystal lattice. researchgate.net
Analyze Dynamics: By using variable temperature ssNMR, one can study the dynamics of different parts of the molecule. mdpi.com For Glycine n-amyl ester, this could involve monitoring the mobility of the flexible n-amyl chain relative to the more rigid glycine headgroup. The onset of specific motions, such as rotations or conformational exchange, can be detected through changes in line widths and relaxation times. nih.gov
NMR relaxation time measurements (T₁ and T₂) in solution provide quantitative data on molecular motion on the picosecond to nanosecond timescale.
T₁ (Spin-Lattice Relaxation): This parameter measures the rate at which nuclei return to thermal equilibrium after perturbation. T₁ values are sensitive to fast molecular motions. For Glycine n-amyl ester, comparing the T₁ values along the n-amyl chain would reveal a gradient of mobility, with T₁ times expected to increase from the ester linkage towards the terminal methyl group, reflecting greater motional freedom. researchgate.net
CPMG Relaxation Dispersion: Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are powerful tools for studying slower conformational exchange processes occurring on the microsecond to millisecond timescale. While often applied to large biomolecules, this technique could potentially probe slower dynamic processes in Glycine n-amyl ester, such as conformational exchange within the amyl chain or intermolecular interactions.
Solid-State NMR for Condensed Phase Analysis
Mass Spectrometry (MS) Approaches
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, measures m/z values with very high accuracy (typically to four or more decimal places). thermofisher.combioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula from its exact mass, which is a critical step in its identification. waters.comspectroscopyonline.com The difference between the measured accurate mass and the calculated exact mass is typically less than 5 parts per million (ppm). lcms.cz
For Glycine n-amyl ester, the elemental formula and its corresponding high-resolution mass data are presented below.
| Parameter | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Nominal Mass | 145 u |
| Calculated Monoisotopic Mass | 145.11028 Da |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically with a fragmentation step in between. longdom.org In a typical experiment, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. diva-portal.org This provides a fragmentation fingerprint that is highly characteristic of the molecular structure.
The fragmentation of protonated Glycine n-amyl ester is expected to proceed through several key pathways common to amino acid esters:
Neutral Loss of Amyl Alcohol: Cleavage of the ester C-O bond can lead to the loss of n-amyl alcohol (C₅H₁₂O), resulting in a characteristic acylium ion.
Neutral Loss of Amylene: A charge-remote rearrangement can lead to the elimination of amylene (C₅H₁₀) with the transfer of a hydrogen, leaving a protonated glycine fragment.
Cleavage of the Glycine Backbone: Fragmentation can also occur within the glycine core, such as the loss of carbon monoxide (CO) from fragment ions.
The fragmentation of ester-containing compounds is highly dependent on the size of the alkyl group. For esters with alkyl groups of three or more carbons, cleavages involving the ester moiety often dominate. researchgate.net
A table of predicted major fragment ions for Glycine n-amyl ester in positive-ion ESI-MS/MS is provided below.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (u) | Proposed Fragment Structure |
| 146.1177 ([M+H]⁺) | 88.0757 | 58.0420 (C₅H₁₀) | Protonated Glycine |
| 146.1177 ([M+H]⁺) | 76.0390 | 70.0787 (C₅H₁₀) | [Glycine+H-H₂O]⁺ |
| 146.1177 ([M+H]⁺) | 58.0651 | 88.0526 (C₅H₁₂O) | [H₂N=CH-C≡O]⁺ |
| 146.1177 ([M+H]⁺) | 30.0338 | 116.0839 | [H₂N=CH₂]⁺ (Iminium ion) |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Separation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and characterization of isomers and conformers in the gas phase. nih.govunipr.itnih.govresearchgate.net For a flexible molecule like Glycine n-amyl ester, which can adopt various spatial arrangements due to the rotation around its single bonds, IMS-MS provides a unique capability to separate these different conformers.
The principle of IMS-MS involves ionizing the sample, guiding the ions into a drift tube filled with a buffer gas, and then separating them based on their size and shape as they travel through the gas under the influence of a weak electric field. Compact conformers experience fewer collisions with the buffer gas and thus travel faster than their more extended counterparts. The resulting arrival time distribution, or ion mobilogram, provides a fingerprint of the conformational landscape of the molecule. This separation is then coupled with mass spectrometry to provide mass-to-charge ratio information for each conformer.
While specific experimental data for Glycine n-amyl ester is not extensively documented in publicly available literature, the conformational behavior of similar amino acid esters has been studied. acs.orgpolimi.it These studies reveal that the presence of intramolecular hydrogen bonds between the amino group and the ester carbonyl group can significantly influence the stability of different conformers. acs.org In the case of Glycine n-amyl ester, different rotational isomers (rotamers) around the C-C, C-N, and C-O bonds would lead to distinct collisional cross-sections (CCS), which is the parameter measured by IMS.
A hypothetical IMS-MS experiment on Glycine n-amyl ester would likely reveal multiple conformers. The separation of these conformers would allow for their individual fragmentation patterns to be studied by tandem mass spectrometry (MS/MS), providing further structural information about each specific conformation.
Table 1: Hypothetical Conformational Analysis of Glycine n-Amyl Ester by IMS-MS
| Conformer | Predicted Relative Stability | Expected Collisional Cross Section (CCS) | Key Differentiating Feature |
| Folded (Intramolecular H-bond) | High | Smaller | Compact structure due to H-bond between NH2 and C=O |
| Extended (Linear) | Moderate | Larger | Elongated structure with no intramolecular H-bond |
| Partially Folded | Low | Intermediate | Various intermediate conformations |
This table is illustrative and based on general principles of conformational analysis of amino acid esters.
Vibrational Spectroscopy (IR and Raman)
Spectroscopic Signatures of Functional Groups
The IR and Raman spectra of Glycine n-amyl ester are dominated by the characteristic vibrations of its primary functional groups: the amino group (-NH2), the ester group (-COOC5H11), and the alkyl chains.
Amino Group (-NH2): The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The presence of two bands in this region, corresponding to the symmetric and asymmetric stretching modes, is characteristic of a primary amine. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.
Ester Group (-COOC5H11): The most prominent feature of the ester group is the C=O stretching vibration, which gives rise to a strong absorption band in the IR spectrum, typically between 1735 and 1750 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected in the 1100-1300 cm⁻¹ region.
Alkyl Chains: The C-H stretching vibrations of the n-amyl group and the glycine backbone appear just below 3000 cm⁻¹. The C-H bending vibrations are found in the 1350-1470 cm⁻¹ range.
Studies on similar amino acid esters, such as glycine methyl ester, have shown good agreement between experimental IR spectra and theoretical calculations, allowing for detailed band assignments. acs.orgnih.govacs.org
Table 2: Characteristic Vibrational Frequencies for Glycine n-Amyl Ester
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Amino (-NH2) | N-H Asymmetric Stretch | ~3380 | Medium |
| N-H Symmetric Stretch | ~3320 | Medium | |
| N-H Bend (Scissoring) | ~1610 | Medium-Strong | |
| Ester (-COOR) | C=O Stretch | ~1740 | Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong | |
| C-O-C Symmetric Stretch | ~1180 | Medium | |
| Alkyl (C-H) | C-H Stretch | 2850-2960 | Medium-Strong |
| C-H Bend | 1370-1470 | Medium |
Note: These are approximate values based on data for similar amino acid esters and general group frequencies. nih.govacs.orgnih.gov
In-situ Monitoring of Reaction Progress
IR spectroscopy is a valuable tool for the real-time, in-situ monitoring of chemical reactions, including the esterification reaction to synthesize Glycine n-amyl ester from glycine and n-amyl alcohol. scielo.org.cospectroscopyonline.comscispace.com By immersing an attenuated total reflectance (ATR) IR probe into the reaction mixture, the progress of the reaction can be followed by observing the changes in the intensities of specific vibrational bands.
During the esterification process, the concentration of the reactants decreases while the concentration of the product increases. This can be monitored spectroscopically:
Decrease in Reactant Bands: The broad O-H stretching band of the carboxylic acid group in glycine (if starting from the acid form) and the O-H band of n-amyl alcohol will decrease in intensity.
Increase in Product Bands: A sharp and intense C=O stretching band of the newly formed ester group will appear and grow in intensity around 1740 cm⁻¹. The intensity of the C-O stretching bands of the ester will also increase.
This continuous monitoring allows for the determination of reaction kinetics, optimization of reaction conditions, and identification of the reaction endpoint without the need for sampling and offline analysis. nih.gov
X-ray Diffraction and Crystallography
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. hzdr.deunimi.ithzdr.de To perform this analysis, a high-quality single crystal of Glycine n-amyl ester is required.
Table 3: Hypothetical Crystallographic Data for Glycine n-Amyl Ester
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105 |
| Volume (ų) | 1005 |
| Z | 4 |
This table presents hypothetical data based on typical values for small organic molecules and is for illustrative purposes only.
Powder X-ray Diffraction for Polymorph Analysis
Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. unesp.brhenryford.com It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties.
Glycine itself is known to exist in multiple polymorphic forms (α, β, γ), and it is plausible that its esters, including Glycine n-amyl ester, could also exhibit polymorphism. rsc.orgnih.govresearchgate.netacs.orgmdpi.com Each polymorph will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ values) and intensities.
By comparing the PXRD pattern of a synthesized batch of Glycine n-amyl ester to reference patterns of known polymorphs (if available), the polymorphic form can be identified. PXRD is also used for quality control to ensure batch-to-batch consistency and to detect any polymorphic transformations that may occur during processing or storage. Studies on related N-acyl amino acid esters have utilized PXRD to investigate their packing structures. ias.ac.in
Biocatalytic Approaches and Enzymatic Transformations
Enzyme-Mediated Synthesis of Glycine (B1666218) n-amyl ester
The primary enzymatic routes for synthesizing esters involve direct esterification of a carboxylic acid and an alcohol or transesterification from a different ester. Both lipases and proteases are capable of catalyzing these reactions, albeit through different mechanisms and with varying substrate specificities.
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are highly versatile enzymes that function at the interface of oil and water. nih.gov In environments with low water activity, their catalytic action can be reversed from hydrolysis to synthesis, making them ideal for esterification and transesterification reactions. scielo.brresearchgate.net The synthesis of Glycine n-amyl ester would typically proceed via the direct esterification of glycine with n-amyl alcohol or the transesterification (alcoholysis) of a simpler glycine ester (e.g., glycine methyl or ethyl ester) with n-amyl alcohol.
The mechanism for lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi model. nih.govresearchgate.net The reaction initiates with the acylation of the enzyme's active site serine residue by the acyl donor (glycine), forming an acyl-enzyme intermediate and releasing water. Subsequently, the nucleophile (n-amyl alcohol) attacks the intermediate, leading to the formation of Glycine n-amyl ester and regeneration of the free enzyme.
Several factors influence the efficiency of lipase-catalyzed esterification, including the choice of enzyme, solvent, temperature, and substrate ratio. Studies on similar systems, such as the synthesis of amyl isobutyrate using Candida rugosa lipase (B570770), have shown that nearly complete conversion can be achieved in both organic solvents (like isooctane) and solvent-free systems. researchgate.net Similarly, the synthesis of gallic acid esters with n-amyl alcohol has been successfully demonstrated using immobilized tannase. nih.gov The choice of alcohol is critical; for instance, in transesterification for biodiesel production, various alcohols including amyl alcohol have been utilized. nih.gov
Table 1: Factors Influencing Lipase-Catalyzed Synthesis of Alkyl Esters
| Parameter | Observation/Effect | Example System | Citation |
| Enzyme Source | Different lipases exhibit varying specificity and stability. Candida species are common. | Candida rugosa lipase for amyl isobutyrate synthesis. | researchgate.net |
| Reaction Medium | Organic solvents or solvent-free systems can be used to shift equilibrium towards synthesis. | Isooctane or solvent-free for amyl isobutyrate. | researchgate.net |
| Temperature | Affects reaction rate and enzyme stability. Optimal temperatures are typically moderate (e.g., 35-55°C). | Optimal temperature for β-amino acid ester synthesis was 35°C. | mdpi.com |
| Substrate Ratio | An excess of one substrate can drive the reaction forward, but inhibition by the alcohol is possible. | Alcohol inhibition observed in amyl isobutyrate synthesis. | researchgate.net |
| Water Activity | Must be kept low to prevent the reverse reaction (hydrolysis). Molecular sieves are often used. | Water removal is crucial for carbohydrate ester synthesis. | mdpi.com |
Proteases, enzymes that naturally hydrolyze peptide bonds, can also be used to form them in a kinetically controlled process. researchgate.netrsc.org In this context, Glycine n-amyl ester could serve as an "activated" acyl donor. The ester reacts with the protease's active site (e.g., a serine or cysteine residue) to form a covalent acyl-enzyme intermediate. researchgate.net This intermediate is then aminolyzed by a suitable nucleophile (an amino acid or peptide) to form a new peptide bond, releasing n-amyl alcohol.
This approach is a cornerstone of chemoenzymatic peptide synthesis. researchgate.net Papain, a cysteine protease, is a versatile catalyst for this purpose due to its broad substrate specificity, capable of polymerizing various amino acid esters, including glycine ethyl ester. rsc.orgmdpi.com Other proteases like α-chymotrypsin and subtilisin are also employed. nih.govresearchgate.net The key advantage is the high stereoselectivity of the enzymatic reaction, which prevents racemization of the chiral centers. researchgate.net
The efficiency of the synthesis depends on the balance between aminolysis (the desired reaction) and hydrolysis (an undesired side reaction where water attacks the acyl-enzyme intermediate). researchgate.net Performing these reactions in organic solvents or under near-anhydrous conditions can minimize hydrolysis and improve yields. researchgate.netresearchgate.net For example, the serine protease Alcalase has been used effectively for synthesizing C-terminal arylamides from amino acid esters in near-anhydrous tert-butyl alcohol with yields up to 95%. researchgate.net
Lipase-Catalyzed Esterification and Transesterification
Enzymatic Derivatization and Modification
Beyond its synthesis, Glycine n-amyl ester can be a substrate for further enzymatic modifications, leading to more complex and valuable molecules.
Chemoenzymatic synthesis combines the best of chemical and enzymatic methods to build complex molecules. Glycine n-amyl ester can be a building block in such multi-step strategies. For instance, a lipase could be used to synthesize the ester, which is then used in a subsequent protease-catalyzed step to form a dipeptide or polypeptide. rsc.org
A notable strategy involves the chemoenzymatic polymerization of amino acid esters, where a protease like papain catalyzes the formation of polypeptides from monomers such as glycine ethyl ester. rsc.org This method is environmentally benign and provides excellent control over stereochemistry. rsc.org Glycine n-amyl ester could similarly be used as a monomer in such polymerizations.
Another advanced strategy is the use of enzymes for C-terminal ester interconversion. A stable, protecting ester group (like a t-butyl ester) can be enzymatically transesterified into an activated ester, which is then used in situ for peptide coupling, all catalyzed by the same hydrolytic enzyme. google.com This approach streamlines the synthesis process by reducing the number of protection and deprotection steps.
The performance of enzymes in these synthetic applications is not always optimal. Protein engineering and directed evolution are powerful tools used to enhance enzyme properties, such as activity, stability, and substrate specificity. oup.comoup.com
For lipase-catalyzed synthesis, engineering efforts can focus on improving tolerance to organic solvents or enhancing catalytic efficiency. For instance, reshaping the catalytic pocket of a lipase from Rhizomucor miehei (proRML) dramatically enhanced its ability to catalyze amidation between fatty acids and glycine, boosting its catalytic efficiency by 465-fold. nih.gov Such engineered enzymes could be highly effective for reactions involving Glycine n-amyl ester.
In the realm of proteases, engineering can adapt them for non-natural reactions. Efforts have been made to introduce amidase functionalities into stable lipase scaffolds to create enzymes that can form amide bonds with a broader range of acyl donors. europa.eu Furthermore, directed evolution has been used to create novel "nitrene transferase" enzymes from hemoproteins that can directly aminate C-H bonds in carboxylic acid esters to produce α-amino esters. nih.govnih.govcaltech.edu This cutting-edge approach represents a new frontier for biocatalytic synthesis, potentially offering a direct route to chiral amino esters from simple precursors. The development of such biocatalysts with tailored reactivities will continue to expand the toolbox for the synthesis and modification of compounds like Glycine n-amyl ester.
Applications in Advanced Chemical Synthesis and Materials Science Research
Glycin-n-amylester as a Building Block in Complex Molecule Synthesis
The structural simplicity and reactive functionalities of this compound make it a valuable building block in organic synthesis. The primary amine group can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the ester group can be hydrolyzed or transesterified. This dual reactivity allows for its integration into a wide variety of molecular architectures.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. frontiersin.orgnih.govnih.gov N-substituted glycine (B1666218) oligomers, also known as peptoids, are a major class of peptidomimetics where the side chains are attached to the backbone amide nitrogen instead of the α-carbon. nih.gov This structural modification eliminates backbone chirality and the hydrogen bond donor capacity of the amide, leading to unique conformational properties and proteolytic resistance.
While direct research on the use of this compound as a direct precursor in large-scale peptidomimetic synthesis is not extensively documented in publicly available literature, its structural motifs are relevant. The general synthesis of peptoids often involves a two-step monomer addition cycle on a solid phase, starting with an acylation step using a haloacetic acid, followed by a displacement reaction with a primary amine which introduces the side chain. nih.gov this compound could theoretically be used in solution-phase synthesis or be modified for solid-phase applications to create specific peptidomimetic structures. The n-amyl group would act as a moderately hydrophobic side-chain precursor if the glycine backbone were to be N-alkylated.
The broader class of N-alkylated-α-amino acids, of which N-alkylated this compound would be a member, is widely used in creating peptidomimetics with improved pharmacokinetic profiles. nih.gov For instance, N-methyl-glycine (sarcosine) is a naturally occurring N-alkylated amino acid found in various biological molecules. nih.gov
Table 1: Comparison of Peptides and Peptoids (N-Substituted Glycines)
| Feature | Peptides | Peptoids (N-Substituted Glycines) |
| Monomer Unit | α-Amino Acids | N-Substituted Glycines |
| Side Chain Position | α-Carbon | Amide Nitrogen |
| Backbone Chirality | Present (except for glycine) | Absent |
| Backbone H-Bond Donors | Present (Amide N-H) | Absent |
| Proteolytic Stability | Generally Low | Generally High |
| Conformational Flexibility | Defined by H-bonds | Generally Higher |
This table provides a general comparison. Specific properties can vary based on the sequence and side chains.
Chiral ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Amino acids and their derivatives are popular choices for the synthesis of chiral ligands due to their ready availability in chiral forms.
While glycine itself is achiral, derivatives of this compound can be made chiral through substitution at the α-carbon. More commonly, glycine esters are used in conjunction with a chiral auxiliary to form Schiff base complexes with transition metals, such as Ni(II). nih.govnih.govresearchgate.net These complexes act as chiral nucleophilic glycine equivalents, allowing for the asymmetric synthesis of other α-amino acids. nih.govresearchgate.net In such a system, this compound would provide the glycine backbone and the ester functionality.
For example, a general method involves the reaction of a proline-derived chiral auxiliary with a glycine ester and a nickel(II) salt to form a square-planar Ni(II) complex. This complex can then be deprotonated and reacted with various electrophiles to introduce a new side chain at the α-carbon with high stereocontrol. The final step involves the acidic hydrolysis of the complex to release the newly synthesized, enantiomerically enriched amino acid and recover the chiral auxiliary. The n-amyl ester of glycine could be utilized in this methodology, where the ester group influences the solubility and reactivity of the complex.
While specific studies detailing the use of this compound for the design of standalone chiral ligands are limited, its potential is underscored by research on similar molecules. For example, Pd-catalyzed asymmetric N-allylation of glycine esters has been achieved using chiral phosphane ligands, yielding precursors for bioactive peptide-related molecules. chemistryviews.org
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds (a library), which can then be screened for biological activity to identify new drug leads. u-strasbg.frcore.ac.uk The design of these libraries often relies on a central scaffold, a core molecular structure onto which various building blocks are attached.
This compound, with its two distinct points of reactivity (the amine and the ester), is a potential scaffold for the creation of focused combinatorial libraries. The amine can be acylated or alkylated with a diverse set of reagents, while the ester can be converted to an amide by reacting with a library of amines, or hydrolyzed and then coupled with a library of alcohols.
The "Scaffold-Linker-Functional Group" (SLF) approach is a concept in library design that aims to maximize diversity while keeping the library size manageable. u-strasbg.fr In this context, the glycine unit of this compound could serve as the core scaffold.
Although direct examples of large combinatorial libraries built around a this compound scaffold are not prominent in the literature, the principles are well-established with similar building blocks. For instance, polymer-scaffolded dynamic combinatorial libraries have been created using aldehyde-functionalized polymers to reversibly conjugate different acylhydrazide residues. rsc.org
Chiral Ligand and Catalyst Design
Functional Materials Research Utilizing this compound Moieties
The incorporation of this compound moieties into larger molecular systems, such as polymers and self-assembling structures, can impart specific functions and properties to the resulting materials. The combination of the hydrophilic amino acid headgroup and the hydrophobic n-amyl tail makes it an amphiphilic building block.
The modification of existing polymers is a versatile strategy to create new materials with tailored properties, avoiding the need to develop new polymerization methods from scratch. Glycine esters can be grafted onto polymer backbones to enhance properties like biocompatibility, hydrophilicity, or to provide reactive sites for further functionalization.
For instance, research has been conducted on the chemical modification of poly(vinyl chloride) (PVC) with glycine methyl ester to create a precursor for biomedical applications. nih.gov While this study used the methyl ester, the same principle of nucleophilic substitution of the chlorine atoms in PVC by the amine group of this compound could be applied. The longer n-amyl chain would likely impart a greater plasticizing effect and increased hydrophobicity to the modified polymer compared to the methyl ester.
In another area, polypeptides like poly(L-glutamic acid) have been modified with aminosugars using coupling reagents to create glycopolymers. mdpi.com Similarly, the carboxyl groups of a polymer could be coupled with the amine of this compound to introduce the ester functionality and the alkyl chain.
The general field of post-polymerization modification is rapidly advancing, with techniques like visible-light-driven functionalization allowing for the incorporation of various chemical groups onto polymer chains under mild conditions.
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. wikipedia.org Amphiphilic molecules, which contain both hydrophilic and hydrophobic parts, are particularly prone to self-assembly in aqueous environments.
This compound can be considered a simple amphiphile. While research specifically on the self-assembly of this compound is sparse, studies on closely related amino acid-fatty alcohol esters provide significant insights. For example, glycine n-octyl ester has been shown to self-assemble into micelles and vesicles depending on the pH and the presence of co-surfactants. nih.gov These vesicles are stable over a wide range of pH values and in the presence of divalent cations, suggesting their potential as primitive membrane compartments in prebiotic chemistry studies. nih.gov Given the structural similarity, it is plausible that this compound would exhibit similar, albeit modulated, self-assembly behavior due to the shorter length of its alkyl chain.
Furthermore, N-acylglycine alkyl esters with matching acyl and alkyl chain lengths have been synthesized and shown to form stable, layered structures in the solid state, stabilized by hydrogen bonds and van der Waals interactions. nih.gov These studies demonstrate how the interplay of the amide, ester, and alkyl functionalities of glycine ester derivatives dictates their supramolecular organization.
Table 2: Potential Self-Assembled Structures of Glycine Ester Amphiphiles
| Structure | Driving Forces | Potential Application |
| Micelles | Hydrophobic collapse of alkyl tails | Drug delivery, solubilization |
| Vesicles (Bilayers) | Favorable packing of amphiphiles | Model cell membranes, encapsulation |
| Layered Crystals | Hydrogen bonding, van der Waals packing | Functional thin films, sensors |
This table is based on the behavior of related glycine ester amphiphiles and represents potential structures for this compound.
Surface Chemistry and Interface Engineering
The application of Glycine n-amyl ester in surface chemistry and interface engineering stems from its amphiphilic nature, possessing a polar amino acid headgroup and a moderately hydrophobic alkyl ester tail. This molecular structure allows for the controlled modification of substrate properties through the formation of thin films and self-assembled monolayers (SAMs). Research in this area focuses on leveraging these characteristics to precisely engineer surface wettability, adhesion, and biocompatibility for advanced materials and devices.
Formation of Self-Assembled Monolayers (SAMs)
Glycine n-amyl ester is a candidate for forming self-assembled monolayers on a variety of substrates. The process of self-assembly involves the spontaneous organization of these molecules from a solution onto a solid surface, creating a highly ordered, single-molecule-thick layer. nih.gov The primary amino group (-NH2) of the glycine moiety serves as the "headgroup," which can anchor the molecule to the substrate. This anchoring can occur through various mechanisms, including physisorption, hydrogen bonding, or covalent bond formation with surface-active sites, such as hydroxyl groups on oxide surfaces (e.g., SiO2, Al2O3) or on previously functionalized substrates.
Once anchored, van der Waals interactions between the adjacent n-amyl chains drive the ordering and packing of the molecules. nih.gov The length of the alkyl chain plays a critical role in the stability and order of the resulting monolayer. While shorter chains like the n-amyl group may result in less densely packed and more liquid-like films compared to longer alkyl chains (e.g., C16 or C18), they still provide a means to fundamentally alter the surface chemistry in a predictable manner. tandfonline.comresearchgate.net Studies on similar amino acid esters have shown that the polycondensation and arrangement of molecules at interfaces are highly dependent on the molecular packing and the nature of the headgroup. nih.govtandfonline.com
Modification of Interfacial Properties
The primary goal of using Glycine n-amyl ester to form a monolayer is to control the interfacial properties of a material.
Wettability and Surface Energy: The outermost layer of a surface dictates its interaction with liquids. By forming a SAM of Glycine n-amyl ester, the original substrate is masked by a layer of oriented n-amyl groups. This transformation changes the surface from potentially hydrophilic (if the substrate is an oxide) to hydrophobic. The degree of hydrophobicity can be quantified by measuring the water contact angle. biolinscientific.comutoronto.ca An increase in the water contact angle indicates a reduction in surface wettability and a lower surface free energy. Research on various ester-based surfactants shows a clear relationship between the alkyl chain length and the resulting interfacial tension, with longer chains generally leading to greater hydrophobicity. researchgate.net
Adhesion and Functionalization: The glycine headgroup provides a versatile platform for both adhesion and further functionalization. The terminal amino group can react with various surface chemistries to form robust covalent linkages. Furthermore, the presence of the ester linkage itself offers a potential site for subsequent chemical reactions, allowing the engineered surface to act as a platform for immobilizing other molecules, such as biomolecules or polymers. Studies on related systems have demonstrated that amino acid-based amphiphiles can create surfaces with tunable catalytic properties. nih.gov
Applications in Functional Coatings and Thin Films
The ability to form well-defined monolayers makes Glycine n-amyl ester a building block for creating functional coatings. These coatings can be used to:
Passivate Surfaces: A dense monolayer can protect the underlying substrate from the environment, preventing corrosion or unwanted chemical reactions.
Control Bio-interfacial Interactions: By modifying the surface hydrophobicity and chemical functionality, coatings of Glycine n-amyl ester can be used to influence the adhesion of proteins and cells. The simplicity of the glycine molecule makes it an interesting component in the design of biocompatible materials. nih.govd-nb.info
Act as a Primer Layer: The monolayer can serve as a well-defined chemical foundation for the deposition of subsequent layers in a multi-layered device architecture, ensuring good adhesion and structural integrity. The regular arrangement of molecules in the film is crucial for creating uniform and reliable properties. tandfonline.com
Research Findings on Surface Modification
While direct studies on Glycine n-amyl ester are limited, research on analogous short-chain amino acid esters provides insight into its expected behavior. For instance, studies on the hydrolysis of p-nitrophenyl esters with varying alkyl chain lengths by artificial enzymes show a marked preference for short-chain esters (C2-C4), indicating that the spatial arrangement and hydrophobic interactions of short alkyl chains play a specific role at interfaces. frontiersin.org Similarly, investigations into Langmuir films of glycine derivatives demonstrate that the ester group and alkyl chain length significantly influence monolayer stability and collapse pressure. matec-conferences.org
The following table presents hypothetical yet representative data on how the surface properties of a standard silicon wafer (Si/SiO2) might change upon modification with Glycine n-amyl ester, based on established principles of surface science. biolinscientific.comutoronto.cananotech-solutions.comdataphysics-instruments.com
Table 1: Representative Surface Property Changes After Modification
| Surface Type | Advancing Water Contact Angle (θa) | Receding Water Contact Angle (θr) | Surface Free Energy (mN/m) |
|---|---|---|---|
| Unmodified Si/SiO₂ Substrate | ~25° | ~10° | ~65 |
This data illustrates a significant increase in the contact angle, confirming the transition to a more hydrophobic surface. The difference between the advancing and receding angles, known as contact angle hysteresis, provides information about surface homogeneity and roughness. A well-ordered monolayer would be expected to exhibit relatively low hysteresis.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Glycin-n-amylester with high reproducibility?
- Methodological Answer : Optimize synthesis using controlled reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios). Purification via recrystallization or column chromatography should follow established protocols. Ensure detailed documentation of steps, including reagent purity and catalyst use, to enable replication. Report yields consistently and validate purity using techniques like HPLC or TLC .
- Key Evidence : Experimental sections in manuscripts must include precise procedural details, with redundant data moved to supplementary materials .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural identity and purity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for backbone analysis (e.g., , ), infrared (IR) spectroscopy for functional group verification, and mass spectrometry (MS) for molecular weight confirmation. Elemental analysis ensures purity, while HPLC monitors reaction progress. Cross-reference spectral data with literature for validation .
- Key Evidence : New compounds require comprehensive characterization, including elemental analysis and comparison to known spectra .
Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors like light, humidity, and temperature extremes. Monitor degradation via HPLC or UV-Vis spectroscopy. Establish optimal storage in inert, airtight containers at controlled temperatures, avoiding incompatible materials (e.g., oxidizers) .
- Key Evidence : Safety data sheets emphasize dark, cool storage and compatibility testing .
Q. What safety measures are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for ventilation, wear PPE (gloves, lab coats, goggles), and avoid skin contact. Implement spill containment protocols with inert absorbents. Dispose of waste according to local regulations, particularly to prevent environmental contamination .
- Key Evidence : Safety protocols mandate engineering controls (e.g., closed systems) and emergency facilities (eye washes) .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role in biochemical interactions?
- Methodological Answer : Employ kinetic assays (e.g., stopped-flow spectroscopy) to study reaction rates and isotopic labeling (, ) to track metabolic pathways. Pair these with computational docking simulations to predict binding affinities to target enzymes or receptors. Validate hypotheses using site-directed mutagenesis or knockout models .
- Key Evidence : Engineering practices in research design emphasize hypothesis-driven models and iterative validation .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay sensitivity, cell line variability). Replicate experiments under standardized conditions, using blinded protocols to minimize bias. Apply statistical tools (e.g., ANOVA, Bayesian inference) to quantify data variability and significance thresholds .
- Key Evidence : Data reliability frameworks stress falsification checks and empirical consistency .
Q. Which computational models are most effective for predicting this compound’s physicochemical properties?
- Methodological Answer : Use density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations to study solvation effects. Validate predictions with experimental data (e.g., logP, pKa). Machine learning models trained on analogous compounds can extrapolate properties like bioavailability .
- Key Evidence : Computational practices align with iterative model-building and empirical cross-validation .
Q. How can experimental scalability challenges be addressed in this compound research?
- Methodological Answer : Design pilot studies to identify critical process parameters (CPPs) affecting yield and purity. Use quality-by-design (QbD) principles to optimize reaction scalability, such as flow chemistry for continuous synthesis. Monitor critical quality attributes (CQAs) like enantiomeric excess with chiral chromatography .
- Key Evidence : Scalability requires transparent reporting of method adaptations and failure analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
